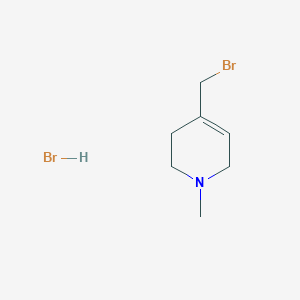

4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is a substituted pyridine. It reacts with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .

Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide can be characterized through various spectroscopic techniques . The crystal and molecular structure of related pteridine compounds have been elucidated through X-ray analysis, revealing details about their covalent and intramolecular interactions.Chemical Reactions Analysis

4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide undergoes nucleophilic displacement reactions to produce a variety of pteridine derivatives . These reactions are essential for the synthesis of compounds with potential biological applications.Physical And Chemical Properties Analysis

4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide is a solid at 20 degrees Celsius . It has a melting point of 185.0 to 191.0 degrees Celsius . It is soluble in water . The compound is hygroscopic, meaning it readily absorbs moisture from the environment .科学研究应用

Bromination of Heterocyclic Compounds

4-Aryl-3,5-dialkoxycarbonyl-2,6-dimethyl-1,4-dihydropyridines undergo bromination to form mono-, di-, tri-, and tetrabromo derivatives. The bromination process facilitates the conversion of N-unsubstituted bromomethyl-1,4-dihydropyridines to tetrahydrofuropyridines, showcasing the compound's utility in synthetic organic chemistry for the functionalization of heterocyclic bases (Skrastin'sh et al., 1991).

Synthesis of Piperidines and Pyridines

The compound serves as a key intermediate in the synthesis of complex heterocyclic structures. For example, 5-Methyl-3-(bromomethyl)pyridine, an analog of the compound , is crucial in synthesizing rupatadine, demonstrating its importance in pharmaceutical chemistry (Guo et al., 2015).

Antioxidant Activity Studies

Although not directly involving 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide, studies on related bromophenols from red algae have shown significant antioxidant activity. These findings suggest the potential of brominated compounds in developing antioxidant therapies and underscore the broader implications of bromination reactions in medicinal chemistry (Olsen et al., 2013).

Structural and Kinetic Studies of Poly(methylenepyridinium)s

Research involving the polymerization of bromomethylpyridine derivatives, closely related to 4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide, highlights the compound's potential in creating novel polymeric materials. These studies provide insights into the reactivity and stability of poly(methylenepyridinium)s, which could inform the development of new materials with specific electronic or catalytic properties (Monmoton et al., 2008).

安全和危害

属性

IUPAC Name |

4-(bromomethyl)-1-methyl-3,6-dihydro-2H-pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN.BrH/c1-9-4-2-7(6-8)3-5-9;/h2H,3-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBPTAFXICADIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,6,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843657.png)

![{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone O-methyloxime](/img/structure/B2843658.png)

![3-[[4-[6-(4-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2843662.png)

![ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2843667.png)

![3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2843668.png)

![9-(4-butylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Chloro-N-[cyclopropyl(oxan-3-yl)methyl]acetamide](/img/structure/B2843674.png)

![N-[3-(diethylamino)propyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2843680.png)